![molecular formula C15H14O2 B3163203 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde CAS No. 883535-66-8](/img/structure/B3163203.png)

6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde

Vue d'ensemble

Description

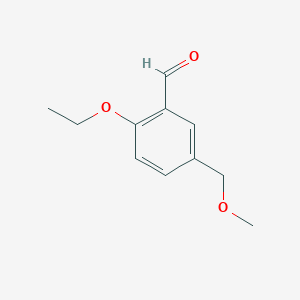

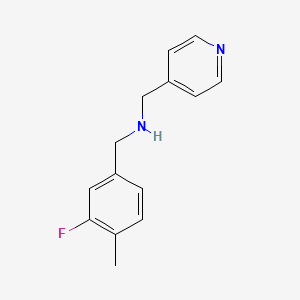

“6-Ethoxy[1,1’-biphenyl]-3-carbaldehyde” is a compound that contains a biphenyl group (two benzene rings connected by a single bond), an ethoxy group (an ethyl group attached to an oxygen atom), and a carbaldehyde group (a formyl or methanoyl group). The “6-Ethoxy” and “3-carbaldehyde” parts suggest the positions of these groups on the biphenyl structure .

Molecular Structure Analysis

The molecular structure of this compound would be based on the biphenyl core, with the ethoxy and carbaldehyde groups attached at the 6 and 3 positions, respectively. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds often undergo reactions at the aromatic ring or at the functional groups. For example, the aldehyde group could undergo nucleophilic addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the ethoxy group could increase its solubility compared to biphenyl, and the aldehyde group could make it more reactive .Applications De Recherche Scientifique

Synthesis and Characterization

Compounds related to 6-Ethoxy[1,1'-biphenyl]-3-carbaldehyde have been synthesized and characterized to explore their structural and functional properties. For instance, a novel 6-ethoxy chromone-3-carbaldehyde benzoyl hydrazone and its Ln(III) complexes have been synthesized, showing significant antioxidative activity against hydroxyl free radicals and the ability to bind to DNA via intercalation mechanisms (Wang et al., 2009). Such studies provide foundational knowledge for further exploration of these compounds in biochemistry and materials science.

Fluorescence and Sensing Applications

Compounds derived from this compound have shown promising applications in fluorescence and sensing. A chromone-derived Schiff-base has been utilized as a fluorescent sensor for the detection of Al(III), demonstrating high sensitivity and selectivity, which could be attributed to its structural characteristics, enabling it to inhibit photoinduced electron-transfer and C-N isomerization processes (Liu & Yang, 2018). This application is crucial for environmental monitoring and biomedical diagnostics.

Catalysis

In the realm of catalysis, the derivatives of this compound have been investigated for their potential to facilitate chemical reactions. The synthesis of phenanthridines via a novel photochemically-mediated cyclization, utilizing biphenyl-2-carbaldehyde O-acetyl oximes, underscores the catalytic versatility of compounds related to this compound (Ntsimango et al., 2021). Such catalysts could significantly impact synthetic organic chemistry, offering efficient pathways for producing complex molecules.

Biological Evaluation

Research has also delved into the biological evaluation of compounds structurally related to this compound. For example, the synthesis and antimicrobial, antioxidant activities of formylpyrazole analogues have been studied, revealing that specific substitutions in the aromatic ring can enhance antimicrobial activities and free radical scavenging abilities (Gurunanjappa et al., 2017). Such findings could pave the way for developing new therapeutic agents.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-ethoxy-3-phenylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-2-17-15-9-8-12(11-16)10-14(15)13-6-4-3-5-7-13/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDSPQXUBFGMEEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3,4-Ethylenedioxyphenyl)azo]-morpholine](/img/structure/B3163132.png)

![N,N-Dimethyl-N'-[(1-methyl-1H-indol-2-YL)-methyl]ethane-1,2-diamine](/img/structure/B3163139.png)

![1-Ethylpyrrolidin-2-yl)methyl][(1-methyl-1H-indol-2-yl)methyl]amine](/img/structure/B3163140.png)

![[(1-Methylpiperidin-4-yl)methyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163164.png)

![[(1-Methylpiperidin-3-yl)methyl]-(2-thienyl-methyl)amine](/img/structure/B3163171.png)

![4-(Difluoromethoxy)benzyl]-(pyridin-4-ylmethyl)amine](/img/structure/B3163190.png)

![4-Ethoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B3163198.png)

![[(1-Methyl-1H-indol-2-yl)methyl]-(pyridin-3-ylmethyl)amine](/img/structure/B3163206.png)